Apafant-d8 is a synthetic compound derived from Apafant, which is a potent and specific antagonist of the pro-inflammatory platelet-activating factor receptor. This compound plays a significant role in modulating inflammatory responses by inhibiting the actions of platelet-activating factor, a lipid mediator involved in various physiological and pathological processes. The synthesis and characterization of Apafant-d8 have gained attention due to its potential applications in scientific research and therapeutic interventions.
Apafant was first disclosed in 1987 and has since been developed for various applications in pharmacology and biochemistry. The compound is synthesized through chemical processes that enhance its efficacy as a receptor antagonist. The original Apafant compound is known as WEB 2086, with the chemical formula C22H22N5O2SCl, while Apafant-d8 is a deuterated form, which enhances its stability and allows for more precise analytical studies .
Apafant-d8 is classified as a synthetic organic compound and specifically as a receptor antagonist. It belongs to the category of pharmacological agents that inhibit the activity of the platelet-activating factor receptor, thereby interfering with inflammatory signaling pathways. This classification positions Apafant-d8 as an important tool in both basic research and potential therapeutic applications related to inflammation and immune responses.
The synthesis of Apafant-d8 involves several chemical reactions that modify the original structure of Apafant to incorporate deuterium atoms. This process typically includes:
The synthesis often employs advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The purity of synthesized compounds is critical, with HPLC being used to ensure that Apafant-d8 meets the required standards for research applications .
The molecular structure of Apafant-d8 retains the core characteristics of Apafant while incorporating deuterium atoms. This modification can affect its pharmacokinetic properties, making it suitable for specific experimental applications.
The chemical formula for Apafant-d8 can be represented as C22H14D8N5O2SCl, where D indicates deuterium. The structural modifications allow researchers to trace the compound's behavior in biological systems more effectively.
Apafant-d8 participates in various chemical reactions primarily related to its function as a receptor antagonist. These include:
The efficacy of Apafant-d8 can be assessed through in vitro assays that measure its ability to inhibit platelet-activating factor-induced responses in cellular models. Techniques such as radiolabeled ligand binding assays are commonly employed to evaluate its potency .
Apafant-d8 functions by binding to the platelet-activating factor receptor, preventing the activation of this receptor by its natural ligand. This inhibition disrupts several signaling cascades involved in inflammation, including:
Research indicates that Apafant-d8 effectively reduces inflammatory responses in various experimental models, highlighting its potential therapeutic benefits .
Apafant-d8 exhibits characteristics typical of synthetic organic compounds, including:
Key chemical properties include:
Relevant analyses often focus on determining melting points, boiling points, and other thermodynamic properties essential for understanding its behavior in biological systems .
Apafant-d8 is utilized primarily in research settings to study inflammatory processes and receptor signaling pathways. Its applications include:
The unique properties of Apafant-d8 make it a valuable tool for scientists aiming to unravel complex biological mechanisms associated with inflammation and immune responses .
Apafant-d8 (C₂₂H₁₄D₈ClN₅O₂S) is a deuterium-labeled isotopologue of the platelet-activating factor (PAF) receptor antagonist Apafant (WEB 2086). The compound features eight deuterium atoms (D₈) strategically incorporated at aliphatic positions within the molecule, replacing protium atoms while preserving its core pharmacophore. This isotopic substitution maintains the molecular framework of the parent compound—a thienotriazolodiazepine structure with a 2-chlorophenyl group and morpholinyl propanone moiety—critical for PAF receptor antagonism [1] [3]. The molecular weight increases from 455.96 g/mol in native Apafant to 464.01 g/mol in Apafant-d8 due to deuterium's higher atomic mass [1].
The isotopic labeling occurs at metabolically vulnerable sites, primarily methyl and methylene groups, to enhance metabolic stability. This modification leverages the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit higher dissociation energy than carbon-hydrogen bonds, slowing hepatic degradation and prolonging the compound's half-life in vivo. Crucially, deuterium substitution does not alter Apafant's steric or electronic properties significantly, preserving its high-affinity binding to PAF receptors (Ki = 9.9 nM) [2] [8]. The deuterated form thus serves as an optimal internal standard for mass spectrometry by providing nearly identical chromatographic behavior to unlabeled Apafant while enabling distinct detection via mass shift.
Table 1: Molecular Descriptors of Apafant vs. Apafant-d8
Property | Apafant | Apafant-d8 |
---|---|---|
Molecular Formula | C₂₂H₂₂ClN₅O₂S | C₂₂H₁₄D₈ClN₅O₂S |
Molecular Weight (g/mol) | 455.96 | 464.01 |
Deuterium Positions | N/A | Aliphatic sites |
PAF Receptor Ki | 9.9 nM | Equivalent |
Synthesis of Apafant-d8 employs deuterated precursors introduced during late-stage intermediates or via post-synthetic hydrogen-deuterium exchange. A validated route involves catalytic deuteration of unsaturated Apafant precursors using deuterium gas (D₂) and palladium catalysts under controlled pressure (2–5 atm) and temperature (50–80°C). Alternatively, alkyl halide intermediates undergo nucleophilic displacement with deuterated reagents like lithium aluminum deuteride (LiAlD₄), ensuring site-specific incorporation at eight positions [1] [6]. The reaction efficiency typically exceeds 95%, confirmed by nuclear magnetic resonance (NMR) spectroscopy [1].
Purification leverages normal-phase chromatography with silica gel columns and methanol-free solvents to prevent deuterium back-exchange. Elution gradients optimize separation from non-deuterated impurities—critical given the near-identical physicochemical properties of isotopologues. Preparative HPLC further isolates Apafant-d8 using C18 reverse-phase columns and acetonitrile/D₂O mobile phases, yielding >98% chemical purity and >99% isotopic enrichment [1] [6]. Rigorous solvent removal under vacuum at ≤30°C prevents thermal degradation. Final purity validation employs triple-quadrupole LC-MS, which confirms both chemical integrity and isotopic abundance.
Table 2: Key Purification Parameters for Apafant-d8
Step | Conditions | Purpose |
---|---|---|
Silica Chromatography | Dichloromethane/methanol gradient | Bulk impurity removal |
Preparative HPLC | C18 column; ACN/D₂O mobile phase | Isotopologue separation |
Solvent Evaporation | Vacuum, ≤30°C | Deuterium retention |
Lyophilization | Frozen D₂O solution | Final isolation |
Accurate deuterium quantification in Apafant-d8 employs hyphenated mass spectrometry techniques. Gas chromatography-mass spectrometry (GC-MS) with electron-capture detection analyzes pentafluorobenzoyl derivatives, achieving sensitivity to 1 pg levels. Apafant-d8 is distinguished from endogenous phospholipids by monitoring mass transitions m/z 464→466 for deuterated ions versus 456→458 for protiated species [4]. This method quantifies deuterium incorporation at ≥99% precision and detects isotopic impurities below 0.1% [1] [4].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) enhances specificity in biological matrices. Deuterium localization is confirmed via hydrogen-deuterium exchange mass spectrometry (HDX-MS), where differential deuterium uptake rates map deuterium positions and quantify backbone protection. For example, Apafant-d8 exhibits suppressed deuteration at CDR3 domains when bound to PAF receptors, confirming isotopic integrity during binding assays [5]. Nuclear magnetic resonance (¹H-/²H-NMR) validates deuterium distribution patterns, with characteristic absence of proton signals at δ 1.5–2.5 ppm corresponding to deuterated methyl/methylene groups [1].
Table 3: Analytical Performance of Deuterium Quantification Methods
Method | Sensitivity | Isotopic Precision | Key Application |
---|---|---|---|
GC-MS/EC | 1 pg | ±0.05% | Purity assessment |
LC-MS/MS (MRM) | 250 pg | ±0.1% | Biological matrix analysis |
HDX-MS | 10 pmol | Domain-specific | Binding interaction mapping |
¹H-/²H-NMR | 100 µg | Positional | Structural confirmation |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: